Beclometasone dipropionate-d6
Description
Beclometasone dipropionate-d6 (BDP-d6) is a deuterium-labeled analog of beclometasone dipropionate (BDP), a synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive properties . BDP is a prodrug metabolized to its active form, beclometasone 17-monopropionate (B17MP), which binds to glucocorticoid receptors to modulate gene transcription . BDP-d6, with six deuterium atoms replacing hydrogen atoms, is primarily employed in research settings, particularly as an internal standard in mass spectrometry-based pharmacokinetic (PK) studies due to its structural similarity to BDP .
Structure
3D Structure
Properties
Molecular Formula |
C28H37ClO7 |
|---|---|
Molecular Weight |
527.1 g/mol |
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(3,3,3-trideuteriopropanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C28H37ClO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1/i1D3,2D3 |
InChI Key |
KUVIULQEHSCUHY-KDSCBQPJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)OC(=O)CC([2H])([2H])[2H] |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthesis from Deuterated Steroidal Precursors
The synthesis of beclometasone dipropionate-d6 begins with the preparation of deuterated steroidal intermediates. A common approach involves introducing deuterium at specific positions of the steroid backbone early in the synthesis to ensure isotopic integrity. Key steps include:
- Deuteration of 16β-methyl epoxide (DB-11) : The starting material, DB-11, undergoes deuterium exchange using deuterated solvents (e.g., D₂O) or reagents to replace hydrogen atoms at positions critical for metabolic stability.
- Coupling reactions : Deuterated intermediates are coupled with propionylating agents to introduce deuterium-labeled propionate groups at the C17 and C21 positions.
- React DB-11 with triethyl orthopropionate in tetrahydrofuran (THF) under acidic conditions (p-toluenesulfonic acid).
- Perform ring-opening with aluminum trichloride (AlCl₃) in aqueous solution.
- Purify the intermediate via dichloromethane extraction.
Propionylation Using Deuterated Anhydrides
Selective propionylation of hydroxyl groups at C17 and C21 is critical. Deuterated propionic anhydride (D₆-propionic anhydride) ensures incorporation of deuterium into the ester groups.
- Dissolve the deuterated intermediate in dichloromethane.
- Add 4-dimethylaminopyridine (DMAP) as a catalyst.
- Slowly introduce D₆-propionic anhydride at 20°C.
- Monitor reaction progress via thin-layer chromatography (TLC).
Conditions :
| Parameter | Value |
|---|---|
| Temperature | 20–25°C |
| Reaction Time | 3–4 hours |
| Catalyst Loading | 0.02–0.6 g/g DB-11 |
| Yield | 82–121% |
Macrocyclic Formation and Ring-Opening Reactions
A patented method involves macrocyclic formation followed by acid-catalyzed ring-opening to achieve regioselective deuteration:
- Macrocyclization : React DB-11 with triethyl orthopropionate in THF under nitrogen protection.
- Ring-opening : Add AlCl₃ solution to hydrolyze the macrocycle, yielding a deuterated diol intermediate.
- Propionylation : Treat the diol with D₆-propionic anhydride to form the dipropionate ester.
Key advantage : This method avoids side reactions at the C11 hydroxyl group, ensuring high regioselectivity.
Purification Techniques and Isotopic Analysis
Post-synthesis purification is vital to remove non-deuterated byproducts. Common methods include:
- Column chromatography : Silica gel chromatography with gradients of dichloromethane and acetone.
- Recrystallization : Use methanol or ethyl acetate to isolate pure this compound.
Isotopic integrity validation :
- Mass spectrometry (MS) confirms deuterium incorporation.
- High-performance liquid chromatography (HPLC) verifies chemical purity (>98%).
Scalable Industrial Synthesis Approaches
For industrial production, scalability and cost-effectiveness are prioritized:
- Continuous-flow synthesis : Reduces reaction time and improves yield consistency.
- Solvent recycling : THF and dichloromethane are recovered to minimize waste.
- Starting with 1 kg of DB-11, the process achieves 82% yield of this compound with 99.5% isotopic purity.
Comparative Evaluation of Synthetic Methods
Trade-offs :
- The macrocyclic route offers higher yields but requires stringent temperature control.
- Continuous-flow synthesis enhances scalability but demands specialized equipment.
Challenges and Innovations
- Isotopic scrambling : Minimized by using deuterated solvents (e.g., D₂O) in hydrolysis steps.
- Cost of deuterated reagents : Optimized by recycling D₆-propionic anhydride in industrial settings.
Recent advancements include enzymatic methods for site-specific deuteration, though these remain experimental.
Chemical Reactions Analysis
Hydrolysis to Active Metabolites
Beclometasone dipropionate-d6 functions as a prodrug, requiring enzymatic hydrolysis to exert therapeutic effects. Upon administration, esterases rapidly hydrolyze the compound at the C21 propionate ester , forming beclomethasone 17-monopropionate-d6 (17-BMP-d6) , the primary active metabolite . A secondary hydrolysis at the C17 propionate ester yields the inactive beclomethasone-21-monopropionate-d6 (21-BMP-d6) and free beclomethasone-d6 (BOH-d6) .
Hydrolysis Pathways
| Reaction Site | Product | Enzyme Involved | Biological Activity |
|---|---|---|---|
| C21 propionate ester | 17-BMP-d6 | Esterases | Potent anti-inflammatory |
| C17 propionate ester | 21-BMP-d6 and BOH-d6 | Esterases | Inactive |
Key Findings :
-
Hydrolysis occurs systemically but is highly efficient in target tissues (e.g., lungs, nasal mucosa) .
-
The deuterium labeling at propionate groups does not alter hydrolysis kinetics significantly compared to the non-deuterated form.
Reaction Conditions and Yields
| Step | Reagents/Catalysts | Temperature | Yield (%) |
|---|---|---|---|
| Propionylation | Propionic anhydride-d6, DMAP | 20–25°C | 82–121* |
| Ring-Opening | HCl | -5–5°C | 98.65† |
*Reported yields vary due to solvent recovery and purification methods .
†High-performance liquid chromatography (HPLC) purity post-recrystallization .
CYP3A-Mediated Metabolism
The active metabolite 17-BMP-d6 undergoes further oxidative metabolism via CYP3A4/5 enzymes , producing hydroxylated and dehydrogenated derivatives . These reactions occur primarily in the liver and contribute to systemic clearance.
CYP3A-Dependent Reactions
| Substrate | Reaction Type | Metabolite |
|---|---|---|
| 17-BMP-d6 | Hydroxylation | 6β-hydroxy-17-BMP-d6 |
| 17-BMP-d6 | Dehydrogenation | Δ1,2-17-BMP-d6 |
Clinical Relevance :
-
CYP3A inhibitors (e.g., ketoconazole) may increase systemic exposure to 17-BMP-d6 .
-
Deuterium substitution reduces metabolic liability at specific sites, enhancing stability.
Stability and Degradation Reactions
This compound exhibits sensitivity to:
-
Photodegradation : UV light induces cleavage of the C20 ketone group.
-
Oxidation : The Δ1,2 double bond in the steroid nucleus is susceptible to peroxidation.
Stability Profile
| Condition | Degradation Pathway | Mitigation Strategy |
|---|---|---|
| Light exposure | C20 ketone cleavage | Store in amber glass containers |
| High humidity | Hydrolysis of ester groups | Use desiccants in packaging |
Comparative Reactivity with Non-Deuterated Form
Deuterium incorporation at propionate groups minimally alters reaction kinetics but improves metabolic stability:
| Parameter | Beclometasone Dipropionate | This compound |
|---|---|---|
| Hydrolysis rate (t½) | 0.5 hours | 0.5–0.6 hours |
| CYP3A affinity | High | Slightly reduced |
Scientific Research Applications
Beclomethasone dipropionate-d6 is a synthetic corticosteroid primarily utilized in scientific research for studying the properties and applications of beclomethasone dipropionate . Beclomethasone dipropionate itself is a drug with anti-inflammatory and vasoconstrictive effects, commonly used to manage conditions like asthma, allergic rhinitis, and certain skin disorders . The deuterated form, beclomethasone dipropionate-d6, allows scientists to trace and analyze the metabolism and behavior of the drug at a molecular level .
Scientific Research Applications
The primary application of beclomethasone dipropionate-d6 is in pharmacological research. It is used as a tracer in pharmacokinetic studies, helping researchers understand how the drug is absorbed, distributed, metabolized, and excreted in biological systems .
Isotopic Tracer : Beclomethasone dipropionate-d6 is synthesized with deuterium atoms (D) at specific locations . Deuterium is an isotope of hydrogen, and its heavier mass alters the vibrational frequencies of the molecule, which can affect reaction rates and spectroscopic properties. This isotopic labeling enables the differentiation of beclomethasone dipropionate-d6 from its non-deuterated counterpart in analytical assays such as mass spectrometry .
Pharmacokinetic Studies : Deuterated drugs like beclomethasone dipropionate-d6 are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. By tracking the deuterated compound, researchers can gain insights into:
- Metabolic Pathways: Identifying the specific enzymes and pathways involved in the metabolism of beclomethasone dipropionate .
- Bioavailability: Assessing how much of the drug reaches systemic circulation and its target tissues .
- Drug Interactions: Understanding how beclomethasone dipropionate interacts with other drugs in the body .
Analytical Standards : Beclomethasone dipropionate-d6 is also used as an internal standard in quantitative analytical methods. Adding a known amount of beclomethasone dipropionate-d6 to a sample allows for accurate quantification of the non-deuterated drug in biological matrices, such as plasma or tissue samples .
- Topical Applications : Beclomethasone dipropionate is effective in treating skin conditions such as psoriasis, eczema, dermatitis, allergies, and rashes by reducing swelling, itching, and redness .
- Oral Administration : Oral formulations of beclomethasone dipropionate have shown promise in treating ulcerative colitis without significant systemic side effects .
- Inhalation : Inhaled beclomethasone dipropionate is used to manage asthma and COPD by improving lung function and reducing airway hyper-reactivity . However, long-term use may lead to systemic effects such as HPA axis suppression .
- Polymers in Cosmetics : Polymers, including cosmetic polymers, are used with synthetic and/or semi-synthetic polymers, with thermal and chemo-sensitive properties. Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of fragrances, with the purpose of modifying their release profile and also reducing the risk of evaporation .
Mechanism of Action
Beclometasone dipropionate-d6, like its non-deuterated counterpart, is a prodrug that is converted into its active form, beclometasone 17-monopropionate (17-BMP), in the body. This active form binds to glucocorticoid receptors, inhibiting the release of inflammatory mediators and reducing inflammation. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in biological studies .
Comparison with Similar Compounds
Pharmacokinetic and Metabolic Comparison
Efficacy Comparison with Other Corticosteroids
BDP vs. Fluticasone Propionate
- Dose Equivalence : In a 2001 study, extrafine BDP (800 µg/day) showed comparable efficacy to fluticasone propionate (1000 µg/day) in asthma control, suggesting superior lung deposition for BDP .
- Nebulized vs. Metered-Dose Inhaler (MDI) : Nebulized BDP (suspension) demonstrated similar efficacy to BDP via MDI in steroid-dependent asthma patients, though adherence was higher with extrafine formulations .
BDP vs. Budesonide
- In a randomized trial, BDP/formoterol (200 µg/12 µg daily) was non-inferior to budesonide/formoterol (400 µg/12 µg daily) in lung function improvement, despite half the corticosteroid dose .
Formulation Differences: Extrafine vs. Non-Extrafine
Clinical Outcomes
- Asthma Control: Extrafine BDP formulations showed 12% higher odds of maintaining asthma control compared to non-extrafine BDP (adjusted OR: 1.12; 95% CI: 1.02–1.23) .
- Adherence : Patients using extrafine BDP had 64% higher adherence rates (aOR: 1.64; 95% CI: 1.52–1.75) due to reduced reliance on inhalation technique .
Rheological Properties
- Viscosity: Formulation A (non-extrafine BDP with xanthan gum) exhibited higher viscosity at rest, prolonging retention in the respiratory tract, while Formulation B (extrafine) showed faster absorption .
Spacer Use and Adverse Events
- Non-extrafine BDP used with Aerochamber spacers reduced oral candidiasis risk compared to Volumatic spacers (OR: 0.62; 95% CI: 0.41–0.93) .
Combination Therapies and Comparative Efficacy
BDP/Formoterol vs. Other Combinations
- BDP/Formoterol vs. Fluticasone/Salmeterol: BDP/formoterol demonstrated faster bronchodilation onset (5 minutes vs. 15 minutes) and non-inferiority in peak expiratory flow (PEF) improvement .
- Triple Therapy (BDP/Formoterol/Glycopyrronium) : In COPD patients, switching from high-dose fluticasone/salmeterol to medium-dose BDP/FF/G improved distal airway resistance by 18% (p < 0.05) .
Pharmacokinetic Interactions
Chemical and Physical Properties
Q & A
Q. What are the critical parameters for synthesizing Beclometasone dipropionate-d6 nanoparticles using the RESS-SC process?
The Rapid Expansion of Supercritical Solutions with Solid Co-solvent (RESS-SC) method requires optimization of:
- Extraction pressure : Higher pressures (e.g., 250–300 bar) reduce particle size due to increased supersaturation rates .
- Pre-expansion temperature : Lower temperatures (e.g., 35–40°C) minimize particle aggregation .
- Co-solvent fraction : Ethanol or acetone at 5–10% (v/v) balances solubility and particle nucleation . Example data: At 250 bar and 35°C, particles reduced from 9 μm (raw) to 65 nm (processed) .
Q. How should researchers validate the purity and stability of this compound in analytical studies?
- Chromatographic methods : Use EP/USP reference standards (e.g., EP 10.0) with HPLC-UV at 254 nm, retention time ±0.5% .
- Deuterium incorporation : Confirm via mass spectrometry (MS) with >98% isotopic purity, ensuring no unlabeled analogs remain .
- Storage : Maintain at 2–8°C in inert atmospheres to prevent hydrolysis of dipropionate esters .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves (tested via Ansell Chemical Resistance Guide), lab coats, and sealed goggles .
- Engineering controls : Fume hoods with ≥100 fpm airflow to mitigate inhalation risks (target organs: adrenal gland, bone) .
- Decontamination : Use 70% ethanol for surfaces; collect waste under EPA hazardous guidelines .
Advanced Research Questions
Q. How do deuterium labels in this compound influence its pharmacokinetic profiling compared to the non-deuterated form?
- Metabolic stability : Deuterium at C-16/C-17 positions slows CYP3A4-mediated hydroxylation, extending half-life in vitro (e.g., rat hepatocytes: t½ increased by 1.8×) .
- Receptor binding : No significant difference in glucocorticoid receptor (GR) affinity (IC50: 0.12 nM vs. 0.11 nM for non-deuterated) due to retained stereochemistry . Methodological note: Use LC-MS/MS to track deuterium retention in plasma samples over 24 hr .
Q. What experimental strategies resolve contradictions in reported bone metabolism effects of this compound?
Conflicting studies on osteocalcin suppression (e.g., vs. ) require:
- Population stratification : Control for asthma severity, baseline bone density, and concurrent glucocorticoid use .
- Biomarker panels : Combine osteocalcin, urinary hydroxyproline, and dual-energy X-ray absorptiometry (DEXA) for holistic assessment .
- Dose-response models : Test 100–800 μg/day in murine models to identify thresholds for adverse effects .
Q. How can researchers optimize this compound formulations for targeted pulmonary delivery?
- Particle engineering : Use RESS-SC to achieve 1–3 μm aerodynamic diameter (FPF ≥60% via Next-Generation Impactor) .
- Co-solvent systems : Combine with lactose carriers (75% w/w) to enhance dispersibility and reduce macrophage clearance .
- In vivo validation: Track lung deposition in rats using γ-scintigraphy with 99mTc-labeled analogs .
Methodological Considerations
Q. What are the best practices for incorporating this compound into preclinical toxicity studies?
- Dosing regimens : Administer via intranasal/oral routes at 0.1–2 mg/kg/day in Sprague-Dawley rats (monitor adrenal weight changes) .
- Endpoint selection : Prioritize histopathology of adrenal glands, liver, and bone marrow (target organs per GHS) .
- Solubility challenges : For in vivo studies, dissolve in DMSO (10% v/v) followed by saline to avoid precipitation .
Q. How should researchers address batch variability in deuterated this compound?
- QC protocols :
- NMR (1H/2H) to confirm deuterium placement and exclude protio impurities .
- Karl Fischer titration for moisture content (<0.5% w/w) to ensure stability .
Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent anti-inflammatory effects of this compound?
Q. How to document this compound research for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
